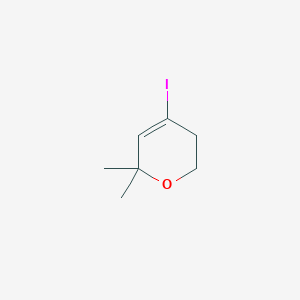
4-Iodo-6,6-dimethyl-3,6-dihydro-2H-pyran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Iodo-6,6-dimethyl-3,6-dihydro-2H-pyran is an organic compound with the molecular formula C7H11IO It is a derivative of pyran, characterized by the presence of an iodine atom and two methyl groups on the pyran ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-6,6-dimethyl-3,6-dihydro-2H-pyran typically involves the iodination of 6,6-dimethyl-3,6-dihydro-2H-pyran. One common method includes the use of iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom into the pyran ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The process may include steps such as purification through distillation or recrystallization to ensure the desired quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Iodo-6,6-dimethyl-3,6-dihydro-2H-pyran can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction Reactions: Reduction can lead to the removal of the iodine atom, yielding the parent pyran compound.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under appropriate conditions.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 6,6-dimethyl-3,6-dihydro-2H-pyran-4-azide .
Applications De Recherche Scientifique
4-Iodo-6,6-dimethyl-3,6-dihydro-2H-pyran has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological pathways and mechanisms.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Iodo-6,6-dimethyl-3,6-dihydro-2H-pyran involves its interaction with molecular targets through its iodine atom and pyran ring. The iodine atom can participate in halogen bonding, while the pyran ring can engage in various chemical interactions. These interactions can influence biological pathways and chemical reactions, making the compound useful in different applications .
Comparaison Avec Des Composés Similaires
3,4-Dihydro-2H-pyran: A related compound without the iodine and methyl groups.
6,6-Dimethyl-3,6-dihydro-2H-pyran: The parent compound without the iodine atom.
4-Bromo-6,6-dimethyl-3,6-dihydro-2H-pyran: A similar compound with a bromine atom instead of iodine.
Uniqueness: The iodine atom can participate in specific interactions and reactions that are not possible with other halogens or substituents .
Propriétés
Formule moléculaire |
C7H11IO |
|---|---|
Poids moléculaire |
238.07 g/mol |
Nom IUPAC |
4-iodo-6,6-dimethyl-2,3-dihydropyran |
InChI |
InChI=1S/C7H11IO/c1-7(2)5-6(8)3-4-9-7/h5H,3-4H2,1-2H3 |
Clé InChI |
IAGSQQFKUCVOOG-UHFFFAOYSA-N |
SMILES canonique |
CC1(C=C(CCO1)I)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Amino-4-(benzo[d][1,3]dioxol-5-yl)-6-(2,5-dimethylphenyl)nicotinonitrile](/img/structure/B11783609.png)
![4-(Pyridin-4-ylmethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B11783614.png)

![2-(Difluoromethoxy)-5-methoxybenzo[d]oxazole](/img/structure/B11783620.png)
![Ethyl 2-methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylate](/img/structure/B11783628.png)
![4-(Fluoromethyl)-2-oxa-3-azabicyclo[3.1.0]hex-3-ene](/img/structure/B11783630.png)








